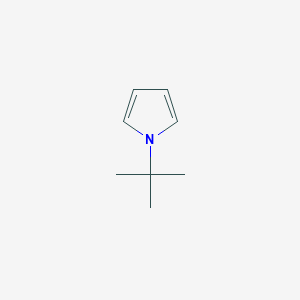

1-tert-Butylpyrrole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-tert-butylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIRIQBRSTYPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-58-3 | |

| Record name | 1H-Pyrrole,2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Reactivity and Transformation Mechanisms of 1-tert-butylpyrrole and Its Derivatives

Nucleophilic and Condensation Reactions of Substituted 1-tert-Butylpyrrole Derivatives

While direct examples of nucleophilic or condensation reactions specifically involving substituted this compound derivatives are not extensively detailed in the provided literature, the parent compound, this compound, undergoes various transformations. These often involve electrophilic aromatic substitution or functional group modifications of pre-existing substituents.

For instance, the Vilsmeier-Haack reaction provides a route to formylate this compound, introducing an aldehyde group primarily at the α-position (C2) of the pyrrole ring . This electrophilic substitution reaction typically employs reagents like dimethylformamide (DMF) and phosphoryl chloride (POCl₃) .

Another example of a transformation on the this compound core is direct electrophilic phosphanylation. This process allows for the selective introduction of phosphanyl groups, yielding 3,4-bis(dibromophosphanyl)-1H-pyrrole derivatives, which serve as key intermediates for pyrrole-derived diphosphanes useful in coordination chemistry and catalysis enamine.net.

Friedel-Crafts tert-butylation of N-protected pyrroles, such as 1-(phenylsulfonyl)pyrrole, has been reported to yield tert-butylpyrrole derivatives, indicating that electrophilic alkylation can occur on the pyrrole ring itself, though the tert-butyl group is typically introduced onto the nitrogen atom researchgate.net.

Catalytic Transformations Involving this compound

This compound and its derivatives participate in various catalytic transformations, leveraging the unique electronic and steric properties conferred by the tert-butyl substituent. Two significant areas of catalytic activity explored in recent literature include Frustrated Lewis Pair (FLP) catalysis and metalloradical catalysis.

Frustrated Lewis Pair (FLP) Catalysis in Pyrrole Hydroarylation

Frustrated Lewis Pairs (FLPs) represent a class of metal-free catalysts formed by combining sterically hindered Lewis acids and Lewis bases that cannot form a classical adduct. This "frustration" leaves both the Lewis acid and Lewis base centers available to activate small molecules. In the context of pyrrole chemistry, FLPs, particularly those involving tris(pentafluorophenyl)borane [B(C₆F₅)₃], have been successfully employed in the hydroarylation of alkynes with N-substituted pyrroles researchgate.netrsc.orgdntb.gov.uaacs.orgrsc.orgnih.gov.

This catalytic system facilitates the addition of an aryl group from an alkyne and a hydrogen atom across the alkyne's triple bond, with the pyrrole moiety acting as the aryl source. N-substituted pyrroles, including N-tert-butylpyrrole, have been shown to react with various alkynes, such as phenylacetylene and substituted phenylacetylenes, in the presence of B(C₆F₅)₃ to yield dipyrrole-alkanes researchgate.netacs.orgrsc.org. These reactions typically proceed under mild conditions, often at room temperature, and can afford products in good to excellent yields, sometimes exceeding 95% researchgate.netrsc.org.

The mechanism is believed to involve the FLP complex activating the alkyne, followed by the addition of the pyrrole to the activated alkyne, leading to the formation of new C-C bonds and the incorporation of the pyrrole unit researchgate.netrsc.org. Specific examples include the reaction of N-tert-butylpyrrole with phenylacetylene and B(C₆F₅)₃, which yields the dipyrrole-alkane product tBuNC₄H₄(3-PhC═C(H)B(C₆F₅)₃) acs.org. Similarly, reactions with 4-ethynyltoluene and 1-chloro-4-ethynylbenzene have also been reported to produce the corresponding dipyrrole-alkane adducts acs.org.

Table 1: FLP-Catalyzed Hydroarylation of Alkynes with N-tert-Butylpyrrole

| Substrate 1 (Pyrrole) | Substrate 2 (Alkyne) | Catalyst | Product | Yield (%) | Reference |

| N-tert-Butylpyrrole | Phenylacetylene | B(C₆F₅)₃ (10 mol%) | tBuNC₄H₄(3-PhC═C(H)B(C₆F₅)₃) | Up to 95 | researchgate.netacs.org |

| N-tert-Butylpyrrole | 4-Ethynyltoluene | B(C₆F₅)₃ (10 mol%) | tBuNC₄H₄(3-(p-Tolyl)C═C(H)B(C₆F₅)₃) | Not specified | acs.org |

| N-tert-Butylpyrrole | 1-Chloro-4-ethynylbenzene | B(C₆F₅)₃ (10 mol%) | tBuNC₄H₄(3-(p-ClC₆H₄)C═C(H)B(C₆F₅)₃) | Not specified | acs.org |

| N-tert-Butylpyrrole | Phenylacetylene | PhB(C₆F₅)₂ | tBuNC₄H₃(3-PhC═C(H)(Ph)B(C₆F₅)₂) (after phenyl group migration) | Not specified | acs.org |

Metalloradical Catalysis in C-H Amination and Alkylation

C-H Amination: Metalloradical catalysis (MRC) has emerged as a powerful strategy for selective C-H bond functionalization, including amination. Cobalt complexes, often porphyrin or corrole derivatives, are frequently employed as metalloradical catalysts (MRCs) to activate amine sources, such as organic azides, for C-H amination beilstein-journals.orgnih.govscispace.comnih.govrsc.orgnih.govharvard.edu. These reactions typically proceed via homolytic cleavage of the N-N or N-X bond in the azide, generating a nitrene radical coordinated to the metal center. This nitrene radical can then abstract a hydrogen atom from a C-H bond, forming a carbon radical and a metal-nitrene species, which subsequently combine to form a C-N bond nih.govscispace.comrsc.orgnih.gov.

MRC has been successfully applied to various substrates, including propargylic and allylic C-H bonds, as well as benzylic and tertiary C-H bonds beilstein-journals.orgnih.govnih.govrsc.orgnih.gov. For example, cobalt-based MRC systems have been used for the intramolecular C-H amination of azides to form N-heterocycles like pyrrolidines and piperidines scispace.com. Iron complexes with dipyrromethene ligands have also shown efficacy in C-H amination, often exhibiting a preference for allylic amination over olefin aziridination harvard.edu.

However, the literature surveyed does not provide specific examples of this compound being used as a substrate in metalloradical catalyzed C-H amination reactions. The focus of these studies has been on substrates like azides, cyclic amines, and cyclic ethers, rather than pyrrole derivatives themselves as the C-H bond source for amination.

C-H Alkylation: C-H alkylation represents another significant area of catalytic functionalization. Palladium-catalyzed methods, often employing norbornene as a co-catalyst, have been developed for the direct C-H alkylation of electron-deficient pyrrole derivatives, typically occurring at the C5 position nih.govorganic-chemistry.org. These reactions involve palladium-mediated activation of the C-H bond followed by reductive elimination to form the C-C bond organic-chemistry.org.

While metalloradical catalysis has been explored for C-H alkylation in general scispace.comacs.org, and specific palladium-catalyzed C-H alkylations of pyrroles have been reported nih.govorganic-chemistry.org, the provided literature does not detail the application of metalloradical catalysis for the C-H alkylation of this compound. Furthermore, electron-rich pyrroles, which would include this compound, have been noted to be unreactive in some of the described palladium-catalyzed C-H alkylation protocols organic-chemistry.org. Other catalytic systems, such as nickel-catalyzed atroposelective C-H alkylation, have also been reported for different substrate classes nih.gov.

Compound List:

this compound

1-(phenylsulfonyl)pyrrole

3-tert-butyl-1-(phenylsulfonyl)pyrrole

N-tert-butylpyrrole

N-methylpyrrole

N-methylsuccinimide

N-methylpyrrolidone

Pyrrole

Phenylacetylene

4-Ethynyltoluene

1-Chloro-4-ethynylbenzene

B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)

PhB(C₆F₅)₂ (Phenylbis(pentafluorophenyl)borane)

tBuNC₄H₄(3-PhC═C(H)B(C₆F₅)₃)

tBuNC₄H₄(3-(p-Tolyl)C═C(H)B(C₆F₅)₃)

tBuNC₄H₄(3-(p-ClC₆H₄)C═C(H)B(C₆F₅)₃)

tBuNC₄H₃(3-PhC═C(H)(Ph)B(C₆F₅)₂)

Organic azides

N-heterocycles

Pyrrolidines

Piperidines

2-Phenylpyrroles

1-Isoindolinones

Cyclic amines

Cyclic ethers

Spectroscopic and Structural Elucidation Studies of 1-tert-butylpyrrole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the connectivity and electronic environment of atoms. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are crucial for the unambiguous identification of 1-tert-Butylpyrrole.

The ¹³C NMR spectrum of N-substituted pyrroles typically shows signals for the pyrrole ring carbons and the carbons of the substituent. For N-tert-butylpyrrole, the ¹³C NMR spectrum, as reported in literature, exhibits distinct signals for the pyrrole ring carbons. The carbons at positions 2 and 5 (α-carbons) are generally found to resonate at higher field compared to the carbons at positions 3 and 4 (β-carbons) due to the electronic influence of the nitrogen atom and the aromaticity of the ring. The tert-butyl group's carbons are also identifiable, with the quaternary carbon and the methyl carbons appearing at characteristic chemical shifts.

Table 1: ¹³C NMR Chemical Shifts for N-tert-Butylpyrrole

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C-2, C-5 | 116.7 | α-carbons |

| C-3, C-4 | 107.9 | β-carbons |

| C(CH₃)₃ | (Not specified in snippet) | Quaternary carbon of tert-butyl group |

| CH₃ | (Not specified in snippet) | Methyl carbons of tert-butyl group |

Note: Specific chemical shifts for the tert-butyl carbons were not detailed in the provided literature snippets for N-tert-butylpyrrole. However, the methyl protons of a tert-butyl group typically appear as a singlet around 1.0-1.5 ppm in ¹H NMR, and the quaternary carbon usually resonates around 30-35 ppm, with the methyl carbons appearing around 25-30 ppm.

The ¹H NMR spectrum of this compound is expected to display a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region (around 1.0-1.5 ppm). The pyrrole ring protons (at positions 2, 3, 4, and 5) would appear as distinct signals in the downfield region, generally between 6 and 7 ppm, with coupling constants providing further structural confirmation. While detailed ¹H NMR data for the parent compound was not explicitly listed in the accessible snippets, the presence of the tert-butyl group and the pyrrole ring protons are definitively identifiable through this technique. psu.edulibretexts.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and structural fragments of a compound. For this compound, the molecular formula is C₈H₁₃N, yielding a calculated molecular weight of approximately 123.1955 g/mol . nist.gov This molecular ion peak ([M]⁺) serves as a primary indicator of the compound's mass.

Upon ionization, typically via electron ionization (EI), the molecular ion of this compound can undergo fragmentation. Based on the known fragmentation patterns of tert-butyl substituted aromatic and heteroaromatic compounds, characteristic fragmentation pathways are anticipated. The bulky tert-butyl group is prone to fragmentation, often involving the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. This would result in a fragment ion at m/z 68, corresponding to the C₅H₉N⁺ fragment. Further fragmentation of the pyrrole ring can also occur, leading to a series of smaller fragment ions. libretexts.orgresearchgate.netspectroscopyonline.com While specific, detailed fragmentation patterns for this compound were not exhaustively detailed in the provided snippets, the general principles of tert-butyl group fragmentation and pyrrole ring stability guide the interpretation of its mass spectrum.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative method used to determine the elemental composition of a pure compound, providing confirmation of its empirical formula and purity. This analysis typically involves the combustion of a precisely weighed sample to determine the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). measurlabs.com

For this compound (C₈H₁₃N), the theoretical elemental composition is calculated as follows:

Carbon (C): (8 × 12.011) / 123.1955 × 100% = 77.97%

Hydrogen (H): (13 × 1.008) / 123.1955 × 100% = 10.63%

Nitrogen (N): (1 × 14.007) / 123.1955 × 100% = 11.37%

Experimental values obtained through elemental analysis that closely match these calculated percentages would strongly support the proposed structure and purity of this compound. measurlabs.com

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and molecular conformation. This method is invaluable for understanding the solid-state packing and intermolecular interactions of a compound.

However, direct reports detailing the X-ray crystallographic analysis of the parent compound, this compound, were not found within the provided literature snippets. While studies on related pyrrole derivatives, such as those involving tert-butyl substituents in more complex molecular architectures or as ligands in metal complexes, have been reported, specific crystallographic data for the isolated this compound molecule itself was not accessible in the reviewed sources. up.ac.zaresearchgate.netharvard.eduresearchgate.net Such studies, if available, would offer insights into the precise molecular geometry and how these molecules arrange themselves in the crystal lattice.

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

The analysis of supramolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, is typically derived from single-crystal X-ray diffraction data. These interactions dictate the packing arrangement of molecules in the solid state and can significantly influence the material properties of a compound. up.ac.zaresearchgate.net

As specific X-ray crystallographic data for this compound was not found in the reviewed snippets, a detailed analysis of its supramolecular interactions and hydrogen bonding networks in the solid state cannot be provided based on this information. Such investigations would require obtaining suitable single crystals of this compound and subjecting them to X-ray diffraction analysis.

Applications of 1-tert-butylpyrrole in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

1-tert-Butylpyrrole serves as a fundamental building block for a wide array of organic molecules. Its pyrrole core, a five-membered aromatic heterocycle, is a prevalent motif in many biologically active compounds and advanced materials. The tert-butyl group acts as a stable substituent that can be retained throughout a synthesis or strategically removed if necessary, although its removal is less common than that of more labile protecting groups. The compound's availability and predictable reactivity make it an attractive starting material for constructing more complex structures sigmaaldrich.com.

Strategies for Derivatization and Functional Group Interconversion

The pyrrole ring of this compound is amenable to various functionalization strategies, primarily through electrophilic aromatic substitution and metallation followed by electrophilic quench.

Electrophilic Aromatic Substitution: The tert-butyl group, being electron-donating, activates the pyrrole ring towards electrophilic attack. Studies have shown that the steric bulk of the N-tert-butyl group can influence the regioselectivity of these reactions. For instance, while N-methylpyrrole might yield a mixture of 2- and 3-acetates, N-tert-butylpyrrole has been observed to preferentially yield the 3-acetate under certain conditions researchgate.net. Vilsmeier-Haack formylation, a key electrophilic substitution, readily occurs at the α-position (C2) of this compound to yield 1-tert-butyl-1H-pyrrole-2-carbaldehyde . This aldehyde is itself a valuable intermediate for further synthetic elaborations. Other electrophilic substitutions like acylation and halogenation can also be performed, with regioselectivity often modulated by reaction conditions and the nature of the electrophile researchgate.netresearchgate.net.

Metallation and Electrophilic Quench: Directed metallation, typically using organolithium reagents, followed by quenching with various electrophiles, provides another avenue for functionalizing this compound. This approach allows for the introduction of a diverse range of functional groups at specific positions on the pyrrole ring, offering precise control over molecular construction.

Utilization in the Construction of Complex Heterocyclic Systems

This compound is instrumental in the synthesis of intricate heterocyclic frameworks, including those with potential applications in materials science and energetic compounds.

The pyrrole nucleus can be nitrated to produce compounds with high energy density. This compound has been explored as a precursor for such materials. For example, nitration studies have investigated the synthesis of nitro-substituted pyrroles. While direct nitration with concentrated nitric acid can lead to mixtures, modified conditions have been employed to yield specific nitro-pyrrole derivatives. Research indicates that this compound can be a starting material for the synthesis of nitrated pyrroles, which are of interest as components in energetic materials researchgate.netresearchgate.netscribd.comchemistry-chemists.com. For instance, attempts to synthesize poly-nitrated pyrroles from this compound have been reported, with variations in nitrating agents and conditions influencing the degree and position of nitration researchgate.netresearchgate.net.

This compound and its derivatives have been utilized in the construction of fused polycyclic systems. Notably, it has been implicated in synthetic routes leading to pyrrolo-indolizidine tricycles. These complex structures are formed through reactions involving the pyrrole moiety, often via intermediates that undergo intramolecular cyclization. The tert-butyl group can influence the stereochemical outcome and efficiency of these cyclization processes researchgate.net.

Precursors for Poly-nitrated Pyrroles as High Energy Materials

Application in Protecting Group Chemistry (e.g., N-Boc-pyrrole as a related concept for pyrrole nitrogen protection)

While this compound itself is not a protecting group, the N-tert-butyl moiety serves a similar purpose to protecting groups by modifying the reactivity of the pyrrole nitrogen. The tert-butyl group is a sterically demanding and electron-donating substituent that can enhance the stability of the pyrrole ring and influence its electronic properties.

In contrast, N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate) is a direct example of pyrrole nitrogen protection. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, known for its stability under various reaction conditions and its facile removal under acidic conditions sigmaaldrich.comchemimpex.comchemicalbook.comfishersci.com. N-Boc-pyrrole is employed in transition metal-catalyzed reactions, cyclizations, and multicomponent transformations, demonstrating the utility of protecting the pyrrole nitrogen to control reactivity and enable specific synthetic pathways sigmaaldrich.comchemicalbook.com. The N-tert-butyl group in this compound offers a more permanent modification, providing steric bulk and electronic effects that are integral to the molecule's behavior in synthesis, rather than being a transiently removed protecting group. However, both N-tert-butylpyrrole and N-Boc-pyrrole highlight strategies for modifying the pyrrole nitrogen to achieve desired synthetic outcomes.

Research on Medicinal Chemistry Applications and Biological Activity of 1-tert-butylpyrrole Scaffolds

Pyrrole Derivatives as Privileged Scaffolds in Drug Discovery

Pyrrole derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are versatile structural motifs capable of interacting with multiple biological targets. This versatility stems from the pyrrole ring's aromaticity, its ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking, van der Waals forces), and its synthetic tractability, allowing for diverse functionalization. researchgate.netnih.gov The incorporation of a tert-butyl group at the N-1 position of the pyrrole ring can impart specific conformational constraints and lipophilicity, which are crucial for optimizing target binding and cellular permeability. researchgate.netacs.org

Exploration of Biological Activities of 1-tert-Butylpyrrole Derivatives

Derivatives incorporating the this compound motif have demonstrated a range of significant biological activities, making them attractive candidates for therapeutic development.

Pyrrole derivatives have a well-established history of exhibiting antimicrobial properties. Studies have shown that various substituted pyrroles possess antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Kocuria rhizophila. researchgate.netnih.govnih.govsrce.hrscispace.comresearchgate.net The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. While specific studies detailing the antimicrobial activity of this compound itself are limited, the broader class of N-substituted pyrroles, including those with bulky alkyl groups, has shown promise. nih.govsrce.hr Research into compounds like 1-methyl-2-tert-butylpyrrole also indicates the presence of pyrrole derivatives with alkyl substituents in extracts with antimicrobial activity. researchgate.netbiointerfaceresearch.com

The pyrrole scaffold is a recurring feature in many anticancer agents. Pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and target key pathways involved in tumorigenesis, such as protein kinases (e.g., EGFR, VEGFR) and microtubule polymerization. tandfonline.comnih.govnih.govmdpi.comscitechnol.com For instance, compounds like MI-1 and D1, which are pyrrole derivatives, have demonstrated antitumor activity by acting as inhibitors of EGFR and VEGFR and exhibiting antioxidant properties that contribute to their anti-inflammatory and pro-apoptotic effects. tandfonline.comnih.gov N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate) is noted as an intermediate in the synthesis of pyrrole-derived anticancer agents. chemicalbook.comprotheragen.ai The tert-butyl group can contribute to the lipophilicity and membrane interactions of these molecules, influencing their cellular uptake and efficacy against cancer cell lines. tandfonline.commdpi.com

Pyrrole derivatives have also shown significant anti-inflammatory potential. They can act by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. nih.govjmpas.com Certain pyrrole derivatives have been shown to inhibit thromboxane synthetase, an enzyme involved in inflammatory responses. Furthermore, some pyrrole-based compounds have demonstrated antioxidant activity, which is beneficial in combating inflammation, as oxidative stress is closely linked to inflammatory processes. tandfonline.comnih.govmdpi.comnih.gov

Anticancer Activity of Pyrrole Derivatives

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of a molecule affect its biological activity. For this compound derivatives, SAR studies would typically involve synthesizing a series of compounds with variations in substituents on the pyrrole ring or modifications to the tert-butyl group itself, and then evaluating their activity against specific biological targets. nih.govresearchgate.netnih.gov

For example, in anticancer research, the nature and position of substituents on the pyrrole ring can dramatically influence cytotoxic activity. mdpi.com Studies on pyrrole derivatives have indicated that specific functional groups and their placement can enhance interactions with target proteins, leading to improved potency. mdpi.commdpi.comtandfonline.comnih.govnih.gov The tert-butyl group's presence at the N-1 position influences the electronic distribution and steric profile of the pyrrole ring, which in turn affects how the molecule interacts with its biological target. SAR studies aim to identify optimal structural features that maximize desired activity while minimizing off-target effects.

Compound List

this compound

1-tert-Butyl-1H-pyrrole-2-carbaldehyde

1-Methyl-2-tert-butylpyrrole

N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate)

Pyrrole

Pyrrolo-pyrimidine derivatives

Pyrrolotriazinones

MI-1 (chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione)

D1 (5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one)

Sunitinib

Pre-formed this compound

3-tert-butyl-1-(phenylsulfonyl)pyrrole

4,5-Dihalopyrrole-2-carboxamide derivatives

4,5-Dichloropyrrole-2-carboxylic acid

t-butylpyrrole-2-carboxanilide

Methyl-5-t-butylpyrrole-2-carboxylate

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles

2-amino-3-carbamoyl-1-(3-methylphenyl)-4,5-diphenyl-1H-pyrroles

N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamides

N-(3-cyano-1-(3-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamides

2-amino-1-(4-methoxyphenyl)-4,5-diphenyl-3-tetrazolo-1H-pyrroles

7-(4-methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones

7-(3-methylphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-thione

N-(7-(2-methylphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine)-N-aryl amines

2,4-Diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,1-f] nih.govsmolecule.comtriazin-4(1H)-one

Pyrrolo[1,2-d] nih.govsmolecule.comtriazin-4(3H)-one

Pyrrole-1-carboxylic acid tert-butyl ester

Pyrrole-2-carbaldehyde

3-hydroxy-copalic acid

3-ibuprofenyl-copalic acid

2-tert-butyl-4-methoxyphenol (BHA)

2,6-di-tert-butyl-4-methylphenol (BHT)

2,4,6-tri-tert-butylphenol (TBP)

N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide

JNJ-6379

GLP-26

SBA NVR 3-778

HAP, NVR 010-001-E2

GLS-4

Fostemsavir

Tolmetin

Ketorolac

Indomethacin

Acemetacin

Etodolac

Etoricoxib

Cisplatin

Doxorubicin

5-fluorouracyl

Huimycin

Monodeoxypyoluteorin

2-(2'-hydroxybenzoyl)pyrrole

2-Methyl-1,3,5-trisubstituted pyrroles

Diguanidino-1-methyl-2,5-diaryl-1H-pyrrole derivatives

Pyrrole-thiazolidinone hybrids

Pyrrolidine-based inhibitors

2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives

4a and 4d (pyrrole derivatives)

Pyrrolopyridines

Pyrrolopyridopyrimidines

N-pyrrolylcarboxylic acids

L-167307

Interaction Studies with Biomolecules

Pyrrole scaffolds are recognized for their ability to interact with various biomolecules, a property crucial for their medicinal chemistry applications. These interactions are often mediated by the electronic properties and functional groups present on the pyrrole ring and its substituents, influencing binding affinity, specificity, and biological activity nih.gov.

Preliminary studies on specific this compound derivatives, such as 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, suggest potential interactions with biomolecules like proteins and nucleic acids. These interactions are hypothesized to be facilitated by hydrogen bonding, owing to the presence of the amino group and other polar functional groups within the molecule. Further research is ongoing to fully elucidate the nature and extent of these interactions smolecule.com.

More detailed investigations have explored the interactions of metal complexes derived from pyrrole-imine Schiff bases, which incorporate structural elements related to pyrrole scaffolds, with biomolecules such as Human Serum Albumin (HSA). These studies often employ spectroscopic techniques, including fluorescence quenching, to probe the binding mechanisms. For instance, studies on Ni(II) and Pd(II) pyrrole-imine chelates with HSA have indicated significant binding interactions. The binding mechanism typically involves fluorescence quenching of HSA by the metal complexes, suggesting the formation of complexes between the protein and the ligand. The quenching rate constants (k_q) for these ligands have been observed to exceed the diffusion-controlled limit (approximately 1 × 10¹⁰ M⁻¹ s⁻¹) by two to three orders of magnitude, indicating strong, specific interactions rather than simple diffusion-controlled collisions mdpi.com. Furthermore, the Stern-Volmer quenching constants (K_SV) have shown dependence on pH, with values generally being highest at pH 9, suggesting that the binding affinity and mechanism can be modulated by the surrounding environment mdpi.com.

| Biomolecule Type | Ligand Type | Interaction Mechanism | Key Interaction Parameters Measured | General Observations |

| Proteins (e.g., HSA) | Ni(II) & Pd(II) Pyrrole-Imine Chelates | Fluorescence Quenching | Quenching Rate Constant (k_q), Stern-Volmer Quenching Constant (K_SV) | k_q values exceed diffusion-controlled limit (10¹⁰ M⁻¹ s⁻¹) by 2-3 orders of magnitude, indicating strong binding. K_SV values are pH-dependent, highest at pH 9. |

| Proteins, Nucleic Acids | 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | Hypothesized Hydrogen Bonding | Not specified in preliminary studies | Preliminary studies suggest potential interactions mediated by amino and other polar functional groups. |

Compound List:

this compound

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

Ni(II) Pyrrole-Imine Chelates

Pd(II) Pyrrole-Imine Chelates

Human Serum Albumin (HSA)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-Butylpyrrole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of pyrrole derivatives using tert-butyl halides or tert-butanol under acid catalysis. For example, alkylation of pyrrole with tert-butyl bromide in the presence of AlCl₃ has been reported, with yields optimized by controlling reaction temperature (50–70°C) and stoichiometric ratios . Purity can be assessed via gas chromatography (GC) coupled with mass spectrometry (MS), as demonstrated in studies on analogous pyrrole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include the downfield shift of the pyrrole N–H proton (δ 8–9 ppm in DMSO-d₆) and tert-butyl group signals (δ 1.2–1.4 ppm for CH₃). Infrared (IR) spectroscopy can confirm the absence of unreacted tert-butanol (O–H stretch at 3200–3600 cm⁻¹) . GC-MS is recommended for purity assessment, with fragmentation patterns analyzed against reference libraries like NIST .

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The tert-butyl group acts as a steric shield, directing electrophiles to the less hindered positions (e.g., C3 and C4 of pyrrole). Experimental studies on substituted pyrroles suggest reduced reaction rates compared to unsubstituted pyrrole, necessitating harsher conditions (e.g., HNO₃/H₂SO₄ for nitration at elevated temperatures). Competitive experiments with control substrates (e.g., pyrrole vs. This compound) can quantify steric effects .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the stability of this compound under oxidative conditions?

- Methodological Answer : Discrepancies may arise from differences in solvent polarity, oxidant strength, or trace metal impurities. For example, in polar aprotic solvents (e.g., DMF), the tert-butyl group stabilizes the radical intermediate, delaying decomposition. Researchers should replicate conflicting studies under controlled conditions (e.g., inert atmosphere, HPLC-grade solvents) and use kinetic monitoring (UV-Vis or GC-MS) to identify degradation pathways .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced electronic properties for catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects. For instance, substituting the pyrrole ring with electron-deficient groups (e.g., –NO₂) while retaining the tert-butyl group may lower LUMO energy, enhancing catalytic activity in redox reactions. Validation requires coupling computational results with cyclic voltammetry experiments .

Q. What strategies resolve inconsistencies in reported solubility data for this compound across non-polar solvents?

- Methodological Answer : Contradictions often stem from variations in solvent purity or measurement techniques (e.g., gravimetric vs. spectrophotometric). A standardized protocol should include solvent pre-drying (molecular sieves), saturation equilibrium determination via ¹H NMR (integrating solute vs. solvent peaks), and temperature control (±0.1°C). Comparative studies with structurally similar compounds (e.g., 1-methylpyrrole) can isolate steric vs. electronic solubility drivers .

Q. How do steric and electronic effects of the tert-butyl group influence the supramolecular assembly of this compound in coordination polymers?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) studies reveal that the tert-butyl group disrupts π-π stacking, favoring weaker van der Waals interactions. To study this, synthesize coordination complexes with transition metals (e.g., Cu²⁺) and compare packing motifs with non-bulky analogs. Pair SCXRD data with Hirshfeld surface analysis to quantify intermolecular interactions .

Methodological Frameworks

- For Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs. For example, ensure access to anhydrous reaction conditions and high-resolution spectroscopy tools before pursuing synthetic projects .

- For Data Contradictions : Use iterative triangulation—cross-validate results via multiple analytical techniques (e.g., NMR, GC-MS, XRD) and replicate experiments in independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.